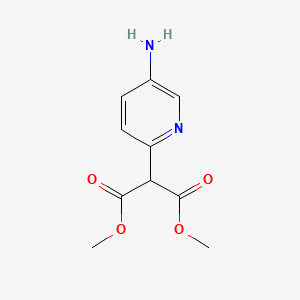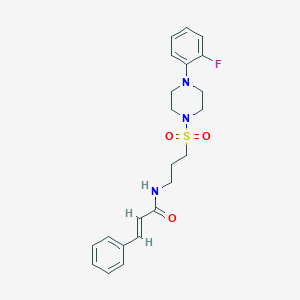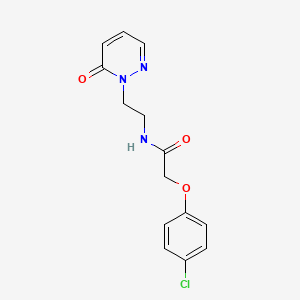![molecular formula C24H17N3O2 B2919853 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932280-57-4](/img/structure/B2919853.png)
1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DPQ is a heterocyclic compound that contains a pyrazoloquinoline core with a dioxin group attached to it. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学的研究の応用
Optical and Quantum Chemical Properties
1,3-Diphenyl pyrazoloquinoline derivatives, including structures similar to 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, have been studied for their optical absorption characteristics and quantum chemical properties. Quantum chemical simulation methods like PM3 and AM1 have revealed significant insights into the absorption spectra of these compounds, highlighting the substantial changes caused by the substitution of methyl groups with phenyl groups, particularly in the spectral range of 240–370 nm. Such findings are crucial for understanding the optical behaviors of these compounds, which could be leveraged in the development of new materials for optical applications (Koścień et al., 2003).
Photophysical Properties and Molecular Logic Switches
The photophysical properties of 6-amino-substituted 1,3-diphenyl pyrazoloquinoline derivatives have been explored, demonstrating solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. These compounds exhibit unique behaviors in different environments, such as non-linear Lippert-Mataga plots and significant protic solvent effects on the energy of the first electronic excited state. Such characteristics enable these derivatives to act as molecular logic switches, offering potential for advanced molecular electronics applications (Uchacz et al., 2016).
Corrosion Inhibition for Mild Steel
Research into quinoxaline derivatives, related to the chemical structure of interest, has shown promising results as corrosion inhibitors for mild steel in acidic media. These studies utilize both computational and electrochemical analyses to understand the inhibition mechanisms and efficiencies, indicating high corrosion inhibition efficiency at specific concentrations. Such findings highlight the potential industrial applications of these compounds in protecting metal surfaces against corrosion, offering insights into designing more effective corrosion inhibitors (Saraswat & Yadav, 2020).
Fluorescent Molecular Sensors
The 1,3-diphenyl pyrazoloquinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. These sensors, developed through facile synthetic procedures, are capable of recognizing metal ions via intramolecular charge transfer mechanisms. This property is instrumental in developing new sensors for metal ion detection, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Rurack et al., 2002).
特性
IUPAC Name |
12,14-diphenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUKLRBEGXMQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)
![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)



![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

